N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)

Description

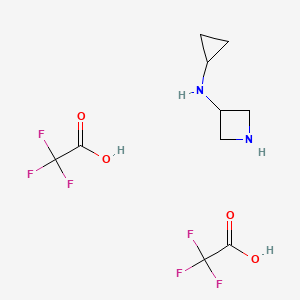

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a trifluoroacetic acid (TFA) salt of a substituted azetidine derivative. Its molecular formula is C₁₀H₁₄F₆N₂O₄, with a molecular weight of 340.22 g/mol and a CAS registry number of 2680531-81-9 . The compound features a cyclopropyl group attached to the azetidine ring’s nitrogen, a four-membered saturated heterocycle. The bis(trifluoroacetic acid) counterion enhances its solubility in polar solvents, making it suitable for synthetic applications, particularly in pharmaceutical intermediates.

Properties

Molecular Formula |

C10H14F6N2O4 |

|---|---|

Molecular Weight |

340.22 g/mol |

IUPAC Name |

N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |

InChI Key |

FIYZMLAZNIXVRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with azetidin-3-one, followed by treatment with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetic acid groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid groups can enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The cyclopropyl and azetidine moieties can interact with specific binding sites, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Key Observations:

- Pyridinyl and oxazolyl substituents introduce aromaticity, which may influence solubility and π-π interactions in biological systems .

- Solubility : All bis-TFA salts exhibit high solubility in polar solvents (e.g., DMSO, water), but the cyclopropyl variant’s compact structure may improve membrane permeability in drug delivery applications .

- Thermal Stability : Trifluoroacetate salts generally decompose at elevated temperatures (>200°C), but stability varies with substituents. Oxazolyl derivatives (e.g., CAS 2408974-95-6) may show reduced stability due to the labile oxazole ring .

Comparison with Non-Azetidine Bis-TFA Salts

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (CAS 1216563-33-5) provides a contrast:

Key Differences:

- Reactivity: The azetidine compound’s secondary amine is more nucleophilic, enabling reactions like alkylation or acylation, whereas the amide-dominated structure of the aminomalonic derivative favors hydrolytic stability .

- Biological Relevance: Azetidine derivatives are increasingly explored in kinase inhibitors (e.g., JAK/STAT pathways), while aminomalonic-based compounds are utilized in peptide backbone modifications .

Biological Activity

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The presence of trifluoroacetic acid (TFA) as a counterion can significantly influence the compound's biological properties, including its pharmacokinetics and toxicity.

N-cyclopropylazetidin-3-amine is characterized by its azetidine ring structure, which is known for its ability to interact with various biological targets. The trifluoroacetate form provides stability and solubility, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) can be summarized as follows:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial activity. A study focused on alkylguanidino urea compounds indicated that the presence of TFA affects the antimicrobial efficacy, suggesting that N-cyclopropylazetidin-3-amine may exhibit similar properties when assessed in vitro .

- Toxicological Profile : Research indicates that TFA can influence the metabolic pathways in liver cells, potentially altering enzyme activities and leading to toxic effects at high doses . The compound's toxicity profile must be evaluated to ensure safety in therapeutic applications.

Case Studies

- Antibacterial Efficacy : In a comparative study of various salt forms of guanidine derivatives, the trifluoroacetate salt exhibited comparable antibacterial activity to hydrochloride salts, emphasizing the importance of counterion selection in drug design .

- Metabolic Impact : Investigations into the effects of TFA on liver metabolism revealed significant alterations in enzyme activities, such as decreased levels of glutathione and NADPH following administration of high doses . These findings are critical for understanding the pharmacodynamics of N-cyclopropylazetidin-3-amine.

Research Findings

The following table summarizes key findings regarding the biological activity and toxicology associated with N-cyclopropylazetidin-3-amine and its trifluoroacetate form:

Q & A

Q. How can researchers mitigate environmental risks from TFA byproducts in lab-scale syntheses?

- Methodology : Neutralize waste streams with CaCO to precipitate TFA as Ca(CFCOO). Quantify residual TFA via ion chromatography (LOD = 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.